![molecular formula C16H22N4 B5544419 1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B5544419.png)
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MPDPH and has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of MPDPH is not fully understood. However, it is believed to act as a partial agonist at the alpha-2 adrenergic receptor. This receptor is involved in the regulation of neurotransmitter release and plays a role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MPDPH has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the effects of cocaine and nicotine in animal models. MPDPH has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPDPH in lab experiments include its potential use in treating various medical conditions and its ability to reduce the effects of cocaine and nicotine in animal models. The limitations of using MPDPH in lab experiments include the limited understanding of its exact mechanism of action and the potential for side effects.
Zukünftige Richtungen
There are several future directions for further research on MPDPH. These include studying its potential use in treating other medical conditions such as anxiety disorders and post-traumatic stress disorder. Further research is also needed to fully understand its mechanism of action and to develop more effective treatments for drug addiction and withdrawal symptoms. Additionally, research is needed to determine the safety and efficacy of MPDPH in human clinical trials.
Synthesemethoden
The synthesis of MPDPH involves the reaction of 3-methylbenzaldehyde and piperidine with 4,5-dihydro-1H-pyrazol-3-amine. The reaction is carried out in the presence of an acid catalyst and the resulting product is purified using column chromatography. The yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
MPDPH has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. MPDPH has been shown to reduce the effects of cocaine and nicotine in animal models.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]-1-piperidin-1-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-14-6-5-7-15(12-14)20-11-8-16(18-20)17-13-19-9-3-2-4-10-19/h5-7,12-13H,2-4,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIYYWLUUXNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=N2)N=CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.